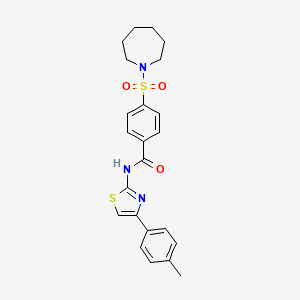
4-(azepan-1-ylsulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to "4-(azepan-1-ylsulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)benzamide" involves the creation of molecules with potential biological activity. In the first paper, the synthesis of a series of N-aroyl tetrahydropyrazolo thieno azepines is described, which are potent orally active arginine vasopressin (AVP) receptor antagonists. These compounds are synthesized by incorporating a benzamide moiety with a phenyl group at the 2-position, which is crucial for their activity . The second paper discusses the synthesis of benzothiazole-substituted 4-thiazolidinones using a one-pot reaction under solvent-free conditions. This process utilizes nano silica-bonded 5-n-propyl-octahydro-pyrimido azepinium chloride as a catalyst, which indicates a trend towards environmentally friendly synthesis methods .
Molecular Structure Analysis
The molecular structure of compounds similar to "this compound" is characterized by the presence of heterocyclic components that are essential for their biological activity. The first paper indicates that the presence of a tetrahydropyrazolo thieno azepine core is significant for AVP receptor antagonism . In the second paper, the benzothiazole and thiazolidinone rings are key structural features that contribute to the novel properties of the synthesized compounds . These structural analyses suggest that the compound may also possess a complex heterocyclic system that could be important for its function.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are complex and require specific conditions and catalysts to proceed efficiently. The first paper does not provide detailed reaction mechanisms but implies that the synthesis of the tetrahydropyrazolo thieno azepines likely involves multiple steps, including the formation of the benzamide linkage . The second paper highlights the use of a one-pot reaction facilitated by a nanocatalyst, which simplifies the synthesis process and improves yield . These insights suggest that the synthesis of "this compound" would also involve carefully orchestrated chemical reactions, possibly including catalysts to enhance efficiency.
Physical and Chemical Properties Analysis
While the papers provided do not directly discuss the physical and chemical properties of "this compound," they do offer insights into the properties of structurally related compounds. The first paper suggests that the synthesized compounds have good oral bioavailability, which is a desirable physical property for potential therapeutic agents . The second paper's focus on solvent-free synthesis implies that the resulting compounds could have favorable solubility and stability properties due to the avoidance of solvent-related impurities . These properties are important for the practical application and effectiveness of the compound .
Aplicaciones Científicas De Investigación
Antimicrobial and Antifungal Applications
- A series of thiazole derivatives, including structures related to the compound of interest, have been synthesized and evaluated for their antimicrobial efficacy. Some of these compounds have shown potent activity against various pathogenic strains, surpassing the efficacy of standard reference drugs, particularly against Gram-positive bacterial strains (Bikobo et al., 2017).
- Another study focused on the synthesis of thiazole derivatives for potential antifungal applications. These compounds were synthesized through a series of chemical reactions and subsequently screened for their antifungal properties, demonstrating varying degrees of efficacy (Narayana et al., 2004).
Anticancer Applications
- Research into thiazole derivatives has also extended into anticancer applications. A study on N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides demonstrated moderate to excellent anticancer activity against various cancer cell lines, with some derivatives outperforming the reference drug etoposide (Ravinaik et al., 2021).
Synthesis and Chemical Properties
- The synthesis of thiazole derivatives involves complex chemical reactions, often employing microwave-promoted methods for efficiency and environmental considerations. Such synthetic approaches are crucial for producing compounds with potential biological applications (Saeed, 2009).
- Advanced synthesis techniques have also been applied to produce optically active poly(amide-imide)s bearing thiazole moieties, demonstrating the versatility of thiazole derivatives in material science and polymer chemistry (Mallakpour & Ahmadizadegan, 2013).
Propiedades
IUPAC Name |
4-(azepan-1-ylsulfonyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3S2/c1-17-6-8-18(9-7-17)21-16-30-23(24-21)25-22(27)19-10-12-20(13-11-19)31(28,29)26-14-4-2-3-5-15-26/h6-13,16H,2-5,14-15H2,1H3,(H,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVISWCIZKRUHLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[3-(5-Methylthiophen-2-yl)-1,2,4-oxadiazol-5-yl]aniline](/img/structure/B3017040.png)
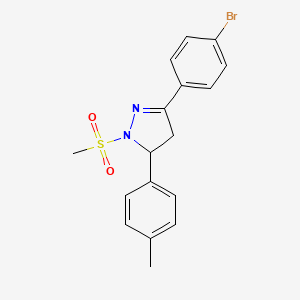


![N-[Cyano-(2-fluorophenyl)methyl]-2-(1-morpholin-4-ylcyclopentyl)acetamide](/img/structure/B3017047.png)
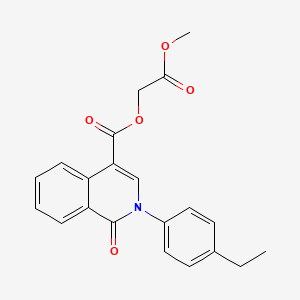
![3',5',6',7'-Tetrahydrospiro[cyclobutane-1,4'-imidazo[4,5-c]pyridine]-7'-ol](/img/structure/B3017051.png)
![N-(3-ethylphenyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B3017052.png)
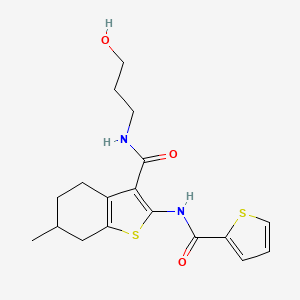
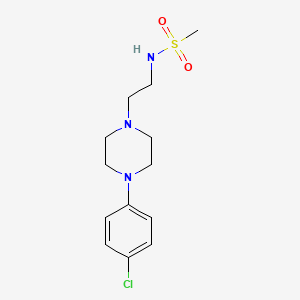
![(E)-N-([2,4'-bipyridin]-3-ylmethyl)-3-(furan-2-yl)acrylamide](/img/structure/B3017055.png)
![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B3017056.png)
![(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(mesityl)methanone](/img/structure/B3017060.png)
![3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-[(E)-2-(4-methylphenyl)ethenyl]sulfonylpyrrolidin-3-ol](/img/structure/B3017061.png)